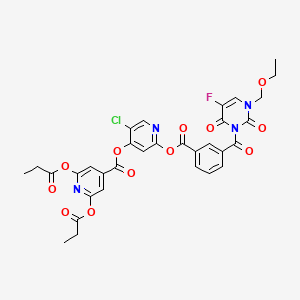
Pirotinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, this compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.
Wissenschaftliche Forschungsanwendungen
Pirotinib is an orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, which includes ErbB1 (EGFR), ErbB2 (HER2), and ErbB4 (HER4). Its mechanism of action involves selective and irreversible binding to these receptors, leading to the inhibition of cell growth and angiogenesis in tumors that overexpress these RTKs. EGFRs are significantly involved in tumor cell proliferation and vascularization, making them overexpressed in various cancer types. The targeting of these receptors by this compound suggests its potential application in the treatment of cancers characterized by the overexpression of EGFR, HER2, and HER4. This mode of action underscores the scientific basis for exploring this compound in cancer research, particularly in studies aimed at understanding and intervening in the pathways that drive tumor growth and spread (This compound, 2020).
The research landscape around this compound reflects a broader interest in kinase inhibitors as a class of therapeutic agents. Similar compounds, such as larotrectinib, have demonstrated efficacy across various tumor types harboring specific genetic alterations, such as TRK fusions. Larotrectinib's success in treating cancers with TRK fusions, which occur in diverse cancers in children and adults, highlights the potential of targeting specific molecular pathways with kinase inhibitors. These findings are part of a growing body of evidence supporting the role of targeted therapies in oncology, where the focus shifts towards the molecular and genetic underpinnings of cancer (Drilon et al., 2018). Moreover, the development and approval of larotrectinib based on its mechanism of action, rather than the specific type of cancer, underscore the importance of molecularly targeted approaches in the development of new cancer treatments (Scott, 2019).
Eigenschaften
Molekularformel |
C19H19N3O2 |
|---|---|
Aussehen |
Solid powder |
Synonyme |
KBP-5209; KBP 5209; KBP5209; Pirotinib; none |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



